1-(2,5-Dimethoxyphenyl)-1,3-diazinan-2-one
Overview
Description
1-(2,5-Dimethoxyphenyl)-1,3-diazinan-2-one, also known as 2,5-Dimethoxyphenyl-1,3-diazinan-2-one, is an organic compound with a variety of applications in scientific research. It is a stable compound that can be synthesized using a variety of methods, and can be used in a range of laboratory experiments.
Scientific Research Applications
Antimicrobial Activity
The compound has been studied for its potential to combat microbial infections. It exhibits antibacterial and antifungal properties, which are crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance . The presence of substituent groups on the aromatic ring can enhance these properties, making it a valuable candidate for further research in antimicrobial pharmacotherapy.
Anti-inflammatory Properties
This chemical has shown promise as an anti-inflammatory agent . Its efficacy may surpass that of traditional anti-inflammatory drugs like indomethacin, providing a new avenue for the treatment of chronic inflammatory diseases .
Anticancer Potential
Researchers are exploring the anticancer capabilities of this compound. It may inhibit certain enzymes and pathways involved in cancer cell proliferation, making it a potential candidate for cancer therapy . The ability to induce cell cycle arrest is particularly noteworthy, as it can halt the progression of cancer cells at various stages.
Enzyme Inhibition
The compound’s structure allows it to interact with and inhibit specific enzymes. This enzyme inhibition is significant for therapeutic applications, as it can lead to the development of drugs targeting diseases that involve enzymatic dysregulation .
Antimalarial Activity
There’s evidence to suggest that the compound could be effective against malaria. Its antiprotozoal activity, particularly against the parasites responsible for malaria, could lead to new treatments for this life-threatening disease .
Anti-filarial Effects
The compound may also have applications in treating filarial infections. Its anti-filarial activity could contribute to the development of treatments for diseases like lymphatic filariasis, which are caused by filarial parasites .
Pharmacokinetics Optimization
Modifying the structure of this compound can improve its pharmacokinetic properties. This includes increasing its potency, reducing toxicity, and broadening its pharmacological action, which is essential for creating more effective and safer drugs .
Drug Discovery and Development
Lastly, the compound’s versatile chemical structure makes it an excellent candidate for drug discovery and development. Its potential bioactivities, combined with the ease of structural modification, allow for the exploration of new therapeutic drugs with enhanced potency and reduced side effects .
properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-1,3-diazinan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-9-4-5-11(17-2)10(8-9)14-7-3-6-13-12(14)15/h4-5,8H,3,6-7H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZYJZNNLWLLOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CCCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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